N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide

Description

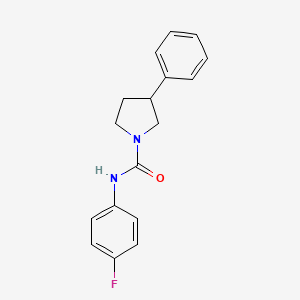

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a fluorine-substituted phenyl group at the 4-position and a phenyl group at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSYWVRLSRRZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with phenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

- Key Difference : Chlorine replaces fluorine at the 4-position of the phenyl ring.

- Impact : Chlorine’s larger atomic size and stronger electron-withdrawing effect may increase molecular weight (by ~18.5 g/mol) and alter intermolecular interactions. The crystal structure reveals N–H⋯O hydrogen bonds forming chains, influencing solubility and crystallinity .

N-(2,3,4-Trifluoro-phenyl)pyrrolidine-1-carboxamide

- Key Difference : Three fluorine atoms on the phenyl ring.

- Impact: Increased electronegativity enhances metabolic stability but reduces solubility due to higher lipophilicity. Structural analysis shows distinct packing patterns compared to mono-fluorinated derivatives .

Modifications to the Pyrrolidine Core

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Key Difference : Incorporation of a 5-oxo group and a thiadiazole substituent.

- The thiadiazole ring adds hydrogen-bonding capability and may enhance target selectivity in biological systems .

1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

Heterocyclic and Complex Derivatives

N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Key Difference : A dihydropyridine core with chloro-fluoro-benzyl and acetylphenyl groups.

- The dihydropyridine moiety may confer redox activity .

Physicochemical Trends

Biological Activity

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluorinated phenyl group and a carboxamide functional group. The fluorine atom enhances the compound's lipophilicity, which is crucial for its biological activity.

Research indicates that this compound primarily acts as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme involved in fatty acid synthesis. By inhibiting ENR, the compound can potentially disrupt lipid metabolism, making it a candidate for treating metabolic disorders and obesity-related conditions.

1. Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to enhance the efficacy of existing anticancer drugs by interfering with lipid signaling pathways, thereby increasing drug accumulation in resistant cancer cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit bacterial biofilm formation, which is crucial for preventing chronic infections .

Table 1: Summary of Biological Activities

Case Study: Interaction with Sorafenib

A notable study highlighted the ability of this compound to augment the cytotoxic action of sorafenib, a drug commonly used in hepatocellular carcinoma treatment. The compound was found to reduce the expression of multidrug resistance transporters, facilitating greater drug accumulation within the cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Toxicity studies suggest a good safety profile at therapeutic doses, although further detailed investigations are necessary to fully understand its safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves cyclization of pyrrolidine precursors followed by carboxamide coupling. Key steps include:

- Cyclization : Use 1,4-diketones or amino alcohols under acidic/basic conditions to form the pyrrolidine ring .

- Substitution : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluoroaniline) .

- Carboxamide formation : React with phenylacetyl chloride or activated esters in polar aprotic solvents (e.g., DMF) with coupling agents like HATU .

- Critical parameters : Temperature (60–100°C), solvent choice (DMF or THF), and catalysts (e.g., Lewis acids) significantly impact purity and yield (>70% reported in analogs) .

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Analytical techniques :

- NMR : and NMR to confirm substituent positions and ring structure .

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., [M+H] at 325.3 g/mol in analogs) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm) and amide (N-H, ~3300 cm) functional groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro screens :

- Kinase inhibition : Use ATP-binding assays (e.g., Met kinase inhibition IC < 100 nM in structurally related compounds) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess anti-proliferative effects .

- Anti-inflammatory activity : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Strategy :

- Substituent variation : Replace the 3-phenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Ring modification : Compare pyrrolidine with piperidine analogs to assess conformational flexibility’s impact on target binding .

Q. What experimental approaches resolve contradictions in reported bioactivity data across similar compounds?

- Case example : Discrepancies in kinase inhibition potency may arise from assay conditions (e.g., ATP concentration).

- Solution : Standardize assays using fixed ATP levels (e.g., 1 mM) and validate with positive controls (e.g., staurosporine) .

- Physicochemical profiling : Measure logP and solubility (e.g., via shake-flask method) to correlate bioavailability with structural features .

Q. What mechanistic studies elucidate its interaction with biological targets?

- Techniques :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to purified receptors .

- X-ray crystallography : Resolve co-crystal structures with Met kinase to identify hydrogen bonds with hinge regions (e.g., interactions with Tyr-1230) .

Q. How do substituents influence metabolic stability and toxicity profiles?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) to calculate half-life (t) and CYP450 inhibition potential .

- hERG assay : Patch-clamp testing to assess cardiac toxicity risks (IC > 10 μM desirable) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying potency in kinase inhibition assays?

- Key factors :

- Solubility differences : Trifluoromethyl groups improve aqueous solubility, enhancing cellular uptake (e.g., 3.2 mg/mL vs. 0.9 mg/mL in non-fluorinated analogs) .

- Binding pocket occupancy : Bulkier substituents (e.g., 3-phenyl vs. 4-methoxyphenyl) may sterically hinder target engagement .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.